molecular formula C11H9NO5 B14684270 4,4-Dimethyl-7-nitro-1H-2-benzopyran-1,3(4H)-dione CAS No. 34603-17-3

4,4-Dimethyl-7-nitro-1H-2-benzopyran-1,3(4H)-dione

Katalognummer: B14684270
CAS-Nummer: 34603-17-3
Molekulargewicht: 235.19 g/mol
InChI-Schlüssel: WFGQFLSHOZRUTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-dimethyl-7-nitro-isochroman-1,3-dione is a chemical compound belonging to the class of isochroman derivatives. This compound is characterized by the presence of a nitro group at the 7th position and two methyl groups at the 4th position on the isochroman ring. Isochroman derivatives are known for their diverse biological activities and applications in various fields of chemistry and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-7-nitro-isochroman-1,3-dione typically involves the nitration of 4,4-dimethyl-isochroman-1,3-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,4-dimethyl-7-nitro-isochroman-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,4-dimethyl-7-nitro-isochroman-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,4-dimethyl-7-nitro-isochroman-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4-dimethyl-7-nitro-isochroman-1,3-dione is unique due to the presence of both the nitro group and two methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Eigenschaften

CAS-Nummer

34603-17-3

Molekularformel

C11H9NO5

Molekulargewicht

235.19 g/mol

IUPAC-Name

4,4-dimethyl-7-nitroisochromene-1,3-dione

InChI

InChI=1S/C11H9NO5/c1-11(2)8-4-3-6(12(15)16)5-7(8)9(13)17-10(11)14/h3-5H,1-2H3

InChI-Schlüssel

WFGQFLSHOZRUTB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.